3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the purine core with naphthalen-1-ylmethyl piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate with mild stimulant effects.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Uniqueness
3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a naphthalen-1-ylmethyl piperazine moiety. This structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)15-31-21-22(28(3)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,17H,11-16H2,1-3H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGRMOXLRFETAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.